

In-Depth Technical Guide to the Physical and Chemical Characteristics of Pyrimethanil-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrimethanil-d5*

Cat. No.: *B15558325*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Pyrimethanil-d5**. Intended for use in research, scientific, and drug development settings, this document details the compound's properties, analytical methodologies for its characterization, and its relevance in the context of its non-deuterated analogue, Pyrimethanil. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.

Core Physical and Chemical Properties

Pyrimethanil-d5 is the deuterated analogue of Pyrimethanil, a broad-spectrum anilinopyrimidine fungicide. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.^{[1][2]} While specific experimental data for some physical properties of the solid deuterated compound are not readily available in the literature, the properties are expected to be very similar to the unlabeled Pyrimethanil.

Table 1: General and Physical Properties of **Pyrimethanil-d5**

Property	Value	Reference
Chemical Name	4,6-dimethyl-N-(phenyl-d5)-2-pyrimidinamine	[3]
Synonyms	2-Anilino-4,6-dimethylpyrimidine-d5	[3]
CAS Number	2118244-83-8	[3]
Molecular Formula	C ₁₂ H ₈ D ₅ N ₃	[3]
Molecular Weight	204.29 g/mol	[3]
Appearance	White to off-white or faintly yellow crystalline powder/solid	[4]
Melting Point	96.3 °C (for unlabeled Pyrimethanil)	[4][5]
Storage Conditions	Store at room temperature	[3]

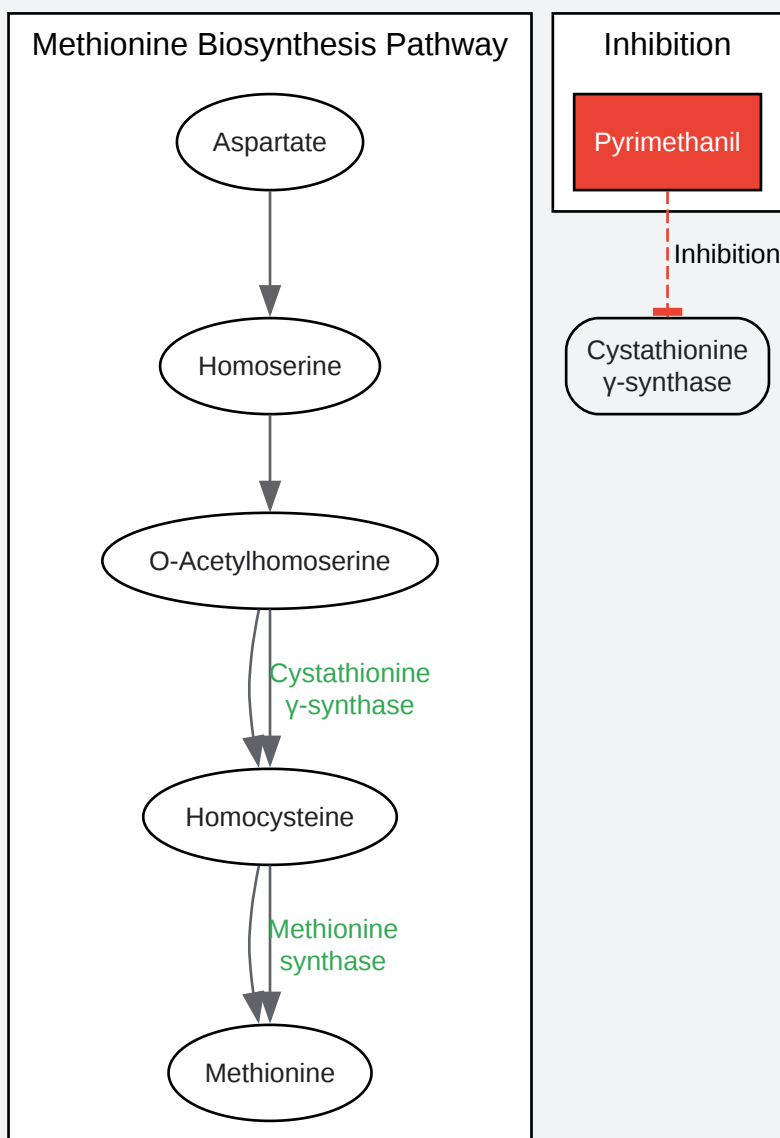
Table 2: Solubility of Unlabeled Pyrimethanil (at 20-25 °C)

Solvent	Solubility (g/L)	Reference
Water	0.121 (at 25 °C)	[4]
Acetone	389	[4]
Ethyl Acetate	617	[4]
Methanol	176	[4]
Dichloromethane	1000	[4][6]
n-Hexane	23.7	[4]
Toluene	412	[4]

Mechanism of Action: Inhibition of Methionine Biosynthesis

The fungicidal activity of Pyrimethanil stems from its ability to inhibit the biosynthesis of methionine in fungi.[2] Methionine is an essential amino acid crucial for protein synthesis and other metabolic processes. By blocking this pathway, Pyrimethanil effectively halts fungal growth and proliferation. The following diagram illustrates the key steps in the fungal methionine biosynthesis pathway that are targeted by Pyrimethanil.

Figure 1. Fungal Methionine Biosynthesis Pathway and Inhibition by Pyrimethanil



[Click to download full resolution via product page](#)

Figure 1. Fungal Methionine Biosynthesis Pathway and Inhibition by Pyrimethanil

Experimental Protocols

Sample Preparation using QuEChERS (AOAC 2007.01 Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. [1][6][7][8] The AOAC 2007.01 protocol is particularly suited for a broad range of pesticides, including Pyrimethanil.

Materials:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN) with 1% acetic acid
- Anhydrous magnesium sulfate (MgSO_4)
- Anhydrous sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- 50 mL centrifuge tubes
- 15 mL dispersive SPE (dSPE) tubes

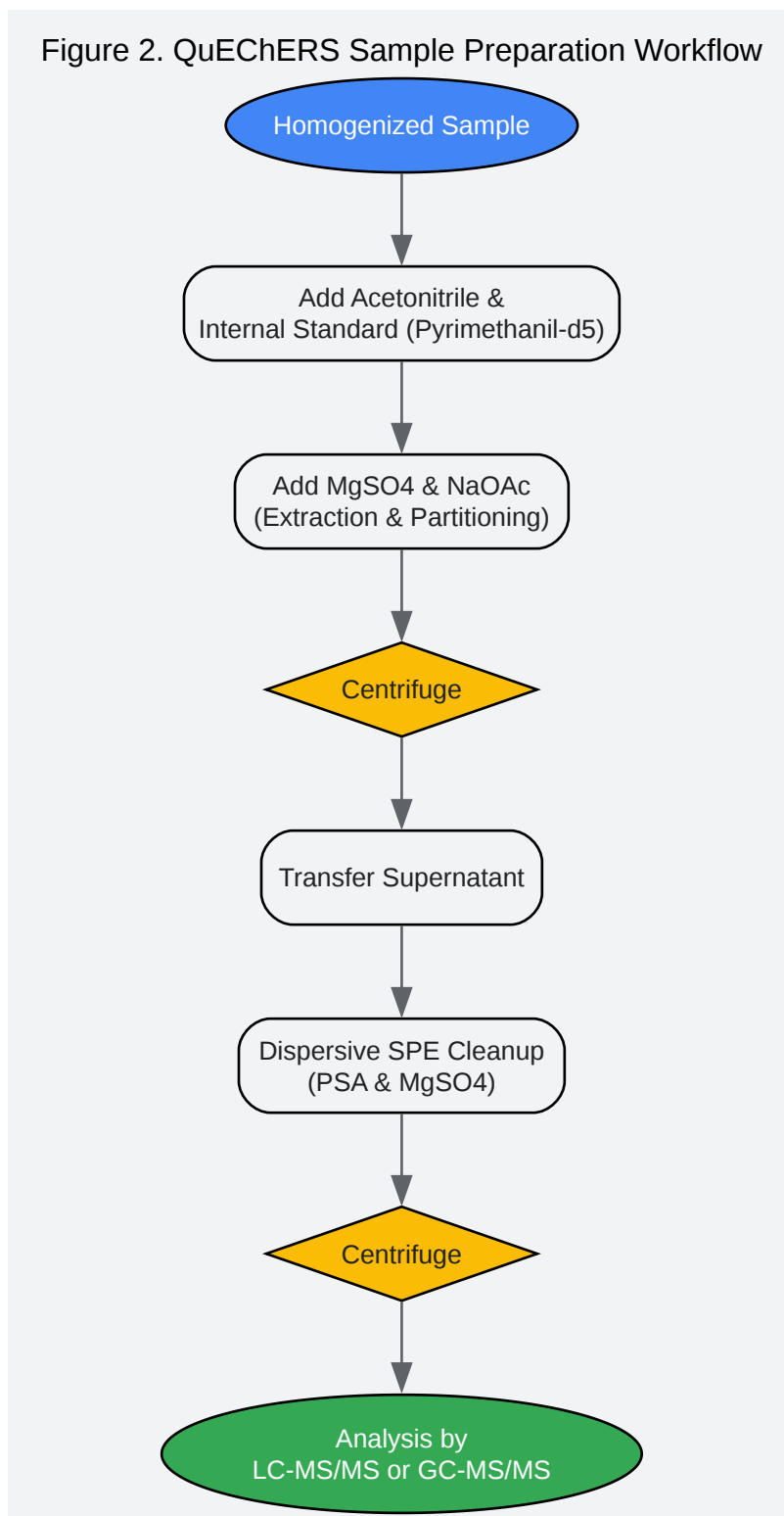
Procedure:

- Extraction:
 1. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
 2. Add 15 mL of ACN with 1% acetic acid.
 3. Spike with an appropriate amount of **Pyrimethanil-d5** internal standard.
 4. Add 6 g of anhydrous MgSO_4 and 1.5 g of anhydrous NaOAc.
 5. Cap the tube and shake vigorously for 1 minute.

6. Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 1. Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg PSA and 900 mg anhydrous MgSO_4 .
 2. Vortex for 30 seconds.
 3. Centrifuge at ≥ 5000 rcf for 2 minutes.
 4. The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

The following diagram outlines the general workflow for the QuEChERS sample preparation method.

Figure 2. QuEChERS Sample Preparation Workflow



[Click to download full resolution via product page](#)

Figure 2. QuEChERS Sample Preparation Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.^{[9][10]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

Typical LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 μ m)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 3 μ L

Typical MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Pyrimethanil and **Pyrimethanil-d5** need to be optimized. For unlabeled Pyrimethanil, common transitions include m/z 199.9 \rightarrow 106.9 and 199.9 \rightarrow 183.0. The transitions for **Pyrimethanil-d5** will be shifted by +5 Da.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is an alternative technique for the analysis of thermally stable pesticides like Pyrimethanil.[11][12]

Instrumentation:

- Gas Chromatograph
- Triple quadrupole mass spectrometer

Typical GC Conditions:

- Column: HP-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness)[11]
- Carrier Gas: Helium
- Inlet Temperature: 250 °C[11]
- Oven Program: A temperature ramp (e.g., start at 80°C, ramp to 310°C) to ensure good chromatographic separation.[12]

Typical MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- MRM Transitions: For unlabeled Pyrimethanil, quantifier and qualifier transitions such as m/z 198.1 \rightarrow 158.1 and 198.1 \rightarrow 183.1 have been reported.[13] The transitions for **Pyrimethanil-d5** would need to be determined based on its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **Pyrimethanil-d5**.

Sample Preparation:

- Dissolve 5-25 mg of **Pyrimethanil-d5** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).[14]

^1H NMR Acquisition:

- A standard one-pulse experiment is typically used.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis.

¹³C NMR Acquisition:

- A proton-decoupled experiment is standard.
- For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[\[15\]](#)
- Typical chemical shift ranges for aromatic carbons are 100-150 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the powdered **Pyrimethanil-d5** sample directly onto the ATR crystal.[\[4\]](#)[\[16\]](#)[\[17\]](#)
- Apply pressure to ensure good contact between the sample and the crystal.[\[4\]](#)

Data Acquisition:

- Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- An ATR correction may be applied to the resulting spectrum.

Stability and Storage

Pyrimethanil-d5 should be stored at room temperature.[\[3\]](#) The unlabeled compound, Pyrimethanil, is reported to be stable in water within the relevant pH range and for 14 days at 54 °C.[\[4\]](#)

Conclusion

This technical guide has summarized the key physical and chemical characteristics of **Pyrimethanil-d5**, providing a valuable resource for researchers and scientists. The data presented, including tables of properties and detailed experimental protocols for its analysis, will facilitate its effective use as an internal standard and in other research applications. The provided diagrams of the mechanism of action and analytical workflow offer a clear visual representation of its biological and experimental context. While some specific physical constants for the deuterated compound are not widely published, the data for the unlabeled analogue serves as a reliable reference point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gcms.cz [gcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. agilent.com [agilent.com]
- 5. fao.org [fao.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. agilent.com [agilent.com]
- 13. gammadata.se [gammadata.se]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 17. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical Characteristics of Pyrimethanil-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558325#physical-and-chemical-characteristics-of-pyrimethanil-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com